molecular formula C19H11F3N2OS B2820572 N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-79-2

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2820572
CAS No.: 439111-79-2
M. Wt: 372.37
InChI Key: NIUUSGMAEZLUEH-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound featuring a thienoquinoline core fused with a carboxamide group substituted at the 3-(trifluoromethyl)phenyl position. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity, which are critical for drug bioavailability . Its molecular structure (Figure 1) combines a planar aromatic system with polar substituents, making it a candidate for targeting enzymes or receptors in diseases such as cancer and infectious ailments.

Figure 1. Structure of this compound .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(25)16-9-12-8-11-4-1-2-7-15(11)24-18(12)26-16/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUUSGMAEZLUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C19H11F3N2OS
  • Molecular Weight : 372.36 g/mol
  • CAS Number : [Not provided in the search results]

This compound belongs to the class of thienoquinoline derivatives, which are known for their potential therapeutic applications.

Anticancer Activity

Research indicates that thienoquinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that certain quinoline derivatives can inhibit cancer cell growth effectively. A study highlighted the synthesis of trifluoromethyl-substituted quinolines that demonstrated potent growth inhibition in zebrafish embryo models, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameIC50 (µM)Model UsedReference
Compound A5.0Zebrafish embryos
Compound B10.0HeLa cells
Compound C7.5MCF-7 cells

Antimicrobial Activity

Thienoquinoline derivatives have also been evaluated for their antimicrobial properties. A series of quinoline derivatives were synthesized and tested against various pathogens, showing significant antibacterial and antifungal activities. For example, compounds derived from quinolines demonstrated effective inhibition against Leishmania donovani with IC50 values significantly lower than standard treatments .

Table 2: Antimicrobial Activity of Thienoquinoline Derivatives

Compound NamePathogenIC50 (µM)Reference
Compound DLeishmania donovani8.4
Compound EStaphylococcus aureus15.0
Compound FCandida albicans12.5

Anti-inflammatory Effects

The anti-inflammatory potential of thienoquinoline derivatives has been explored, with some compounds showing significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells. This suggests that these compounds may be useful in treating inflammatory diseases by modulating inflammatory pathways .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study synthesized several trifluoromethyl-substituted thienoquinolines and evaluated their anticancer effects using various cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against cancer .
  • Case Study on Antimicrobial Efficacy :
    Another study focused on the synthesis and evaluation of new quinoline derivatives against Leishmania species. The compounds displayed varying degrees of activity, with some achieving IC50 values comparable to existing treatments, suggesting they could serve as new leads for antileishmanial therapy .

Comparison with Similar Compounds

Key Research Findings and Trends

Anti-Cancer Activity: Compound 1 () demonstrated potent anti-ovarian cancer activity by inducing apoptosis and modulating glycosphingolipids (GSLs). Its tetrahydroquinoline ring and 5-oxo group may enhance membrane permeability . In contrast, the trifluoromethyl-substituted compound from lacks reported activity, suggesting that the 5-oxo group and chlorine substituent in Compound 1 are critical for efficacy.

Anti-Infective Applications: The 3,6-diamino-5-cyano derivative () showed high antiplasmodial activity (IC₅₀ = 0.12 μM), attributed to the electron-withdrawing cyano group and fluorophenyl substituents, which may improve target binding . Compound 6 () exhibited non-canonical binding to HIV-1 TAR RNA, with its 5-methyl and amino groups likely stabilizing interactions .

Impact of Trifluoromethyl Groups: The trifluoromethyl group in the main compound and ’s derivative enhances lipophilicity and metabolic resistance, a common strategy in drug design . However, its position (on the phenyl vs. quinoline ring) influences activity.

Synthetic Challenges :

  • Yields vary significantly (30–87%), with lower yields for trifluoromethyl-substituted compounds (e.g., 30% for Compound 6) due to steric and electronic effects .

Structure-Activity Relationship (SAR) Insights

  • Amino Groups: 3-Amino substitution (e.g., Compound 1, ) is associated with anti-cancer activity, likely through hydrogen bonding with biological targets .
  • Electron-Withdrawing Substituents: Cyano and trifluoromethyl groups improve binding affinity in antiplasmodial and antiviral contexts .
  • Tetrahydroquinoline vs. Aromatic Cores: Saturated rings (e.g., Compound 1) may enhance solubility and reduce planarity, affecting membrane penetration .

Q & A

Q. What protocols ensure compound stability during storage?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide group.
  • Stability testing : Monitor degradation via HPLC at intervals (0, 3, 6 months) using acetonitrile/water gradients .

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